molecular formula C10H11ClO B1311384 2-Chloro-3-(4-methoxyphenyl)-1-propene CAS No. 91284-04-7

2-Chloro-3-(4-methoxyphenyl)-1-propene

Cat. No.: B1311384
CAS No.: 91284-04-7
M. Wt: 182.64 g/mol
InChI Key: AGQALXPMEXDREE-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted propenes, which are intermediates in organic synthesis, particularly in the formation of chalcones, pharmaceuticals, or agrochemicals .

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQALXPMEXDREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448756
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91284-04-7
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-hydroxy-3-(4-methoxyphenyl)-1-propene or 2-amino-3-(4-methoxyphenyl)-1-propene.

    Oxidation: Formation of 2-chloro-3-(4-methoxyphenyl)propane-1,2-diol.

    Reduction: Formation of 2-chloro-3-(4-methoxyphenyl)propane.

Scientific Research Applications

2-Chloro-3-(4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Chloro-3-(4-methoxyphenyl)-1-propene:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-CHLORO-3-(4-METHOXY-2-METHYLPHENYL)-1-PROPENE 951893-88-2 C₁₁H₁₃ClO 196.67 Chloro, 4-methoxy-2-methylphenyl
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 951894-39-6 C₉H₇Cl₂F 205.05 Dichloro, fluoro
2-Chloro-3-(2,4-dichlorophenyl)-1-propene 951892-52-7 C₉H₇Cl₃ 221.5 Trichloro
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 1047680-79-4 C₁₆H₁₃ClO₂ 272.73 Chalcone backbone, chloro, methoxy

Key Observations :

  • Molecular Weight and Polarity : The methoxy group increases polarity and molecular weight relative to purely chlorinated derivatives (e.g., 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene), which may influence solubility in polar solvents .
Phase Behavior and Solubility

While direct data on this compound are lacking, studies on structurally related thiols (e.g., 1-propanethiol and 1-butanethiol) in methane systems highlight how bulky substituents reduce volatility. The methoxyphenyl group’s steric bulk likely decreases vapor pressure compared to smaller halogenated analogues, aligning with trends observed in phase equilibrium studies of thiols .

Biological Activity

2-Chloro-3-(4-methoxyphenyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propene chain with a chloro group and a methoxy-substituted phenyl ring, giving it the molecular formula C10H11ClOC_{10}H_{11}ClO. The structure allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, allowing it to modify proteins and enzymes.
  • Aromatic Interactions : The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor interactions.
  • Covalent Bonding : The compound may form covalent bonds with nucleophilic sites on biomolecules, altering their functions.

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this structure have shown higher antioxidant activity compared to standard antioxidants like ascorbic acid when tested using the DPPH radical scavenging method .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing promising results in inhibiting cell proliferation . The structure's ability to interfere with cancer cell metabolism is a focal point of ongoing research.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging DPPH radicals; higher activity than ascorbic acid
AnticancerCytotoxicity against U-87 and MDA-MB-231 cell lines
AntimicrobialEffective against S. aureus and E. coli; MIC values range from 0.0039 to 0.025 mg/mL

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.
  • Synthetic Modifications : Exploring structural modifications to enhance its biological activity and reduce potential side effects.

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